4-(1-hydroxyheptyl)phenol
CAS No.: 106379-86-6
Cat. No.: VC0178208
Molecular Formula: C13H20O2
Molecular Weight: 208.2967
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106379-86-6 |
|---|---|
| Molecular Formula | C13H20O2 |
| Molecular Weight | 208.2967 |
Introduction
Chemical Structure and Identification
Structural Characteristics
4-(1-Hydroxyheptyl)phenol belongs to the class of para-substituted phenols featuring a secondary alcohol functionality. The compound consists of a phenol ring with a hydroxyheptyl group attached at the para position relative to the phenolic hydroxyl group. This creates a molecule with two distinct hydroxyl groups: one attached directly to the aromatic ring (phenolic hydroxyl) and another at the first carbon position of the heptyl chain (aliphatic hydroxyl). The chemical structure presents an interesting combination of hydrophilic and hydrophobic elements in a single molecule.
Molecular Properties
The molecular formula of 4-(1-hydroxyheptyl)phenol is C₁₃H₂₀O₂, with a calculated molecular weight of approximately 208.30 g/mol. This compound would have an InChI representation similar to other para-substituted phenols but with the specific heptyl alcohol substituent. The structure can be visualized as a para-hydroxyphenyl group bonded to a 1-hydroxyheptyl moiety, creating a secondary alcohol at the connection point between these two structural elements.
Nomenclature and Alternative Names
While 4-(1-hydroxyheptyl)phenol is the systematic name according to substitutive nomenclature, the compound may also be referred to as:
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1-(4-Hydroxyphenyl)heptan-1-ol
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p-(1-Hydroxyheptyl)phenol
-
4-(1-Hydroxyheptyl)benzenol
These alternative names all describe the same chemical entity, which features the characteristic structural arrangement of a hydroxyl-bearing heptyl chain attached to a para-hydroxyphenyl unit.
Physical and Chemical Properties
Physical State and Appearance
Based on similar phenolic compounds with secondary alcohol functionalities, 4-(1-hydroxyheptyl)phenol would likely appear as a white to off-white crystalline solid at room temperature. The presence of the longer heptyl chain would likely decrease water solubility compared to shorter-chain analogs, while increasing solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Spectroscopic Characteristics
The compound would exhibit characteristic spectroscopic patterns that could be used for identification:
Table 1: Predicted Spectroscopic Properties of 4-(1-Hydroxyheptyl)phenol
| Spectroscopic Method | Expected Characteristics |
|---|---|
| IR Spectroscopy | Strong O-H stretching bands (3200-3600 cm⁻¹); Aromatic C=C stretching (1450-1650 cm⁻¹); C-O stretching (1000-1300 cm⁻¹) |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm); Hydroxyl protons (δ 4.5-5.5 ppm); Methine proton adjacent to alcohol (δ 4.0-4.5 ppm); Methylene and methyl protons of heptyl chain (δ 0.8-1.8 ppm) |
| ¹³C NMR | Aromatic carbons (δ 115-160 ppm); Carbon bearing hydroxyl group (δ 70-75 ppm); Aliphatic carbons (δ 14-45 ppm) |
| UV-Vis | Absorption maxima typical of para-substituted phenols (270-290 nm) |
Chemical Stability and Reactivity
The compound would feature two distinct reactive centers:
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The phenolic hydroxyl group, which can participate in hydrogen bonding and act as an acidic proton donor
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The secondary alcohol on the heptyl chain, which can undergo typical alcohol reactions
Both functional groups would be susceptible to oxidation, with the secondary alcohol potentially oxidizable to a ketone and the phenolic group to various quinone structures under appropriate conditions.
Synthesis Methods
| Synthetic Approach | Starting Materials | Key Conditions |
|---|---|---|
| Grignard Reaction | 4-Hydroxybenzaldehyde and hexylmagnesium bromide | Anhydrous THF, -78°C to room temperature, followed by acidic workup |
| Reduction of Ketone | 4-Hydroxyheptylphenone | NaBH₄ in methanol or LiAlH₄ in THF |
| Enzymatic Synthesis | p-Vinylphenol and hexanal | Ferulic acid decarboxylase or similar enzymes with hydratase activity |
Challenges in Synthesis
The primary challenges in synthesizing 4-(1-hydroxyheptyl)phenol include:
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Protection of the phenolic hydroxyl group during certain reaction steps
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Achieving stereoselectivity at the secondary alcohol position
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Purification from reaction byproducts, particularly when using Grignard reagents
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Potential solubility issues due to the amphiphilic nature of the molecule
Chemical Reactivity and Transformations
Functional Group Reactions
The dual hydroxyl functionalities in 4-(1-hydroxyheptyl)phenol would enable various chemical transformations:
Table 3: Potential Chemical Transformations of 4-(1-Hydroxyheptyl)phenol
| Reaction Type | Reagents | Expected Products | Target Group |
|---|---|---|---|
| Oxidation | PCC or Dess-Martin periodinane | 4-(1-Oxoheptyl)phenol | Secondary alcohol |
| Oxidation | K₂Cr₂O₇/H₂SO₄ or KMnO₄ | Various oxidation products including quinones | Both hydroxyl groups |
| Etherification | Alkyl halides, K₂CO₃ | Mono or dialkylated ethers | Either or both hydroxyl groups |
| Esterification | Acyl chlorides or anhydrides | Corresponding esters | Either or both hydroxyl groups |
| Dehydration | H₂SO₄, heat | 4-(Hept-1-en-1-yl)phenol | Secondary alcohol |
| Reduction | LiAlH₄ | 4-Heptylphenol | Secondary alcohol |
Selective Reactions
The different reactivities of the phenolic and aliphatic hydroxyl groups could be exploited for selective transformations. The phenolic hydroxyl is more acidic and would react preferentially under basic conditions, while the secondary alcohol would be more nucleophilic in certain contexts. This differential reactivity could be useful in developing selective synthetic methods targeting either hydroxyl group.
| Structural Feature | Potential Effect on Biological Activity |
|---|---|
| Phenolic hydroxyl | Contributes to antioxidant activity; potential hydrogen bonding with biological targets |
| Secondary alcohol on heptyl chain | May form additional hydrogen bonds with receptors; influences water solubility and bioavailability |
| Heptyl chain length | Affects lipophilicity, membrane permeability, and receptor interactions |
| Para substitution pattern | Determines electronic properties of the aromatic ring; influences binding to biological targets |
Toxicological Considerations
The amphiphilic nature of 4-(1-hydroxyheptyl)phenol might influence its interaction with biological membranes and cellular components. While moderate cytotoxicity might be expected based on similar phenolic compounds, comprehensive toxicological studies would be necessary to determine its safety profile for various applications.
Analytical Methods and Characterization
Chromatographic Analysis
For isolation and characterization of 4-(1-hydroxyheptyl)phenol, various chromatographic techniques would be applicable:
Table 5: Chromatographic Methods for 4-(1-Hydroxyheptyl)phenol Analysis
| Technique | Stationary Phase | Mobile Phase | Detection Method |
|---|---|---|---|
| HPLC | C18 reversed-phase | Acetonitrile/water gradient | UV detection at 280 nm |
| GC | 5% phenyl-methylpolysiloxane | Temperature program from 100-250°C | FID or MS detection |
| TLC | Silica gel | Hexane/ethyl acetate mixtures | UV visualization and vanillin stain |
Mass Spectrometry Fragmentation
In mass spectrometry, 4-(1-hydroxyheptyl)phenol would likely show characteristic fragmentation patterns including:
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Molecular ion peak at m/z 208
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Loss of water from the secondary alcohol (m/z 190)
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Cleavage of the C-C bond between the aromatic ring and the heptyl chain
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Fragments corresponding to the phenolic portion and alkyl chain portions
These fragmentation patterns could be used for identification and structural confirmation of the compound.
X-ray Crystallography
X-ray crystallographic analysis could provide definitive information about the three-dimensional structure of 4-(1-hydroxyheptyl)phenol, including bond angles, lengths, and the spatial arrangement of the hydroxyl groups. This information would be valuable for understanding structure-activity relationships and potential interactions with biological targets.
| Industry Sector | Potential Application | Relevant Property |
|---|---|---|
| Pharmaceuticals | Intermediate in drug synthesis | Dual functionality, potential biological activity |
| Polymer Chemistry | Monomer for specialty polymers | Bifunctional structure |
| Cosmetics | Antioxidant in formulations | Free radical scavenging ability |
| Food Preservation | Natural preservative | Potential antimicrobial properties |
| Materials Science | Surface-active agent | Amphiphilic structure |
Comparison with Related Compounds
The properties of 4-(1-hydroxyheptyl)phenol would likely differ from those of related compounds with shorter or longer alkyl chains:
Table 7: Predicted Comparative Properties with Related Compounds
| Compound | Relative Lipophilicity | Water Solubility | Membrane Interaction |
|---|---|---|---|
| 4-(1-Hydroxyethyl)phenol | Lower | Higher | Weaker |
| 4-(1-Hydroxyheptyl)phenol | Moderate | Moderate | Moderate |
| 4-(1-Hydroxydecyl)phenol | Higher | Lower | Stronger |
Future Research Directions
Several promising research directions for 4-(1-hydroxyheptyl)phenol include:
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Development of stereoselective synthetic routes to produce optically pure enantiomers
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Comprehensive evaluation of biological activities, particularly antioxidant and antimicrobial properties
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Investigation of structure-activity relationships by systematic modification of the heptyl chain length
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Exploration of the compound's potential as a building block for more complex bioactive molecules
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Assessment of environmental fate and biodegradability due to the phenolic structure
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